N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds like N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester often involves multiple steps including protection/deprotection strategies, activation of carboxyl groups, and conjugation reactions. For instance, N-hydroxysuccinimide (NHS) esters are commonly synthesized through the reaction of carboxylic acids with NHS in the presence of coupling agents. This process allows for the subsequent attachment to amines on biomolecules under mild conditions, ensuring the preservation of the biological activity of the target molecule (Barré et al., 2016).

Molecular Structure Analysis

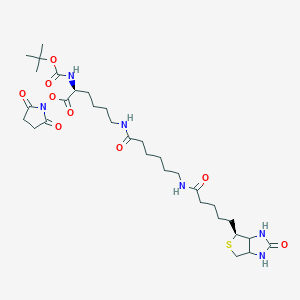

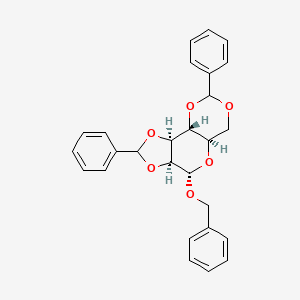

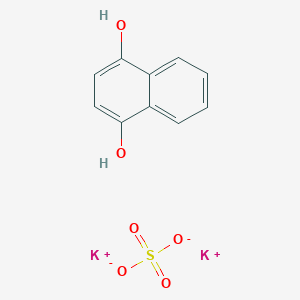

The molecular structure of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester includes several key functional groups: the biotin moiety for strong binding to avidin or streptavidin, a caproylamido linker for flexibility and water solubility, and the NHS ester for reactive coupling with primary amines. These components are strategically integrated to enhance the molecule's utility in bioconjugation applications.

Chemical Reactions and Properties

NHS esters are reactive towards nucleophiles, particularly the primary amines in proteins and peptides, forming stable amide bonds. This reactivity is central to bioconjugation techniques. However, NHS esters can also react with other nucleophiles under certain conditions, leading to a range of side reactions. For example, NHS esters can acylate hydroxyl groups in serines, tyrosines, and threonines, which necessitates careful control of reaction conditions to ensure specificity (Kalkhof & Sinz, 2008).

Aplicaciones Científicas De Investigación

Chemical Cross-Linking and Mass Spectrometry

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is used in chemical cross-linking, particularly with amine-reactive N-hydroxysuccinimide esters. This application is significant in the analysis of lysine residues in proteins. However, it's important to note that the reactivity of these esters isn't limited to lysines; they also react with serines, tyrosines, and threonines. This wide range of reactivity emphasizes the need for careful scrutiny during data analysis in mass spectrometry when using these esters for chemical cross-linking (Kalkhof & Sinz, 2008).

Solid Phase Synthesis of Fluorescent Peptides

This compound has been used in the synthesis of fluorescent peptides and PNA oligomers, where it's integrated during solid phase synthesis. The fluorescent properties of these derivatives are stable across a range of pH levels, which is beneficial for various biochemical applications (Lohse, Nielsen, Harrit, & Dahl, 1997).

Amino Acid Acylations

The N-hydroxysuccinimide esters of this compound, particularly fatty acid variants, have been applied in amino acid acylations. These esters show selectivity towards the side chain amino group of lysine, proving effective in acylation processes in both organic solvents and aqueous mediums (Paquet, 1976).

Protein Labeling and Modification

N-hydroxysuccinimide esters of biotin, including variants containing spacer arms like aminohexanoic acid, have been used for amino group modification of peptides and proteins. This is a crucial step in protein labeling, where specific functional groups are targeted for chemical modification (Miller, Collins, Rogers, & Kurosky, 1997).

Lipid A Derivatives and Bioactivity Testing

The compound has been used to create lipid A derivatives, like biotin-(Cap)2-MLA, demonstrating its utility in synthesizing bioactive molecules. These derivatives have been tested for their mitogenic activity, providing insights into the bioactive properties of synthesized lipid compounds (Myers, Ulrich, Qureshi, Takayama, Wang, Chen, Emary, & Cotter, 1992).

Protein Immobilization on Surfaces

The use of N-hydroxysuccinimide esters in covalently immobilizing proteins on surfaces is an important application. This method, often used in creating biosensors, involves aminolysis of the ester group to attach proteins to various surfaces, although the efficiency can be affected by the hydrolysis of the ester group (Lim, Owens, Wampler, Ying, Granger, Porter, Takahashi, & Shimazu, 2014).

Liposome Formation and Drug Delivery

This compound is useful in the formation of liposomes, which can bind compounds like dinitrophenyl-lysine. The stability and reactivity of these liposomes, especially in terms of hydrolysis of the N-hydroxysuccinimide ester bond, have implications for drug delivery systems (Kinsky, Hashimoto, Loader, & Benson, 1984).

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21?,22-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYZGAUPFFOJCA-JNYNXIGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783602 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)